molecular formula C22H27N2O2+ B11217982 3-(4-Ethoxyphenyl)-3-hydroxy-1-(3-methylphenyl)-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium

3-(4-Ethoxyphenyl)-3-hydroxy-1-(3-methylphenyl)-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium

Cat. No.: B11217982
M. Wt: 351.5 g/mol
InChI Key: AYVUSZORELEFSU-UHFFFAOYSA-N
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Description

3-(4-Ethoxyphenyl)-3-hydroxy-1-(3-methylphenyl)-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium is a complex organic compound with a unique structure that includes both aromatic and heterocyclic elements

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Ethoxyphenyl)-3-hydroxy-1-(3-methylphenyl)-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium typically involves multi-step organic reactions. The process begins with the preparation of the core imidazo[1,2-a]pyridine structure, followed by the introduction of the ethoxyphenyl and methylphenyl groups through electrophilic aromatic substitution reactions. The final step involves the hydroxylation of the compound to achieve the desired structure.

Industrial Production Methods

Industrial production of this compound may involve the use of automated synthesis machines and high-throughput screening techniques to optimize reaction conditions and yield. The use of catalysts and specific reaction solvents can also enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-(4-Ethoxyphenyl)-3-hydroxy-1-(3-methylphenyl)-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium undergoes various chemical reactions, including:

    Oxidation: This reaction can convert the hydroxyl group to a carbonyl group.

    Reduction: The compound can be reduced to remove the hydroxyl group or to alter the aromatic rings.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the compound.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde derivative, while substitution reactions can introduce new functional groups such as halogens or alkyl groups.

Scientific Research Applications

3-(4-Ethoxyphenyl)-3-hydroxy-1-(3-methylphenyl)-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anti-cancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(4-Ethoxyphenyl)-3-hydroxy-1-(3-methylphenyl)-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-Ethoxyphenyl)-3-hydroxy-1-(3-methylphenyl)-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium is unique due to its specific combination of functional groups and its potential applications across multiple scientific disciplines. Its structure allows for diverse chemical modifications, making it a versatile compound for research and industrial use.

Properties

Molecular Formula

C22H27N2O2+

Molecular Weight

351.5 g/mol

IUPAC Name

3-(4-ethoxyphenyl)-1-(3-methylphenyl)-5,6,7,8-tetrahydro-2H-imidazo[1,2-a]pyridin-4-ium-3-ol

InChI

InChI=1S/C22H27N2O2/c1-3-26-20-12-10-18(11-13-20)22(25)16-23(19-8-6-7-17(2)15-19)21-9-4-5-14-24(21)22/h6-8,10-13,15,25H,3-5,9,14,16H2,1-2H3/q+1

InChI Key

AYVUSZORELEFSU-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C2(CN(C3=[N+]2CCCC3)C4=CC=CC(=C4)C)O

Origin of Product

United States

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